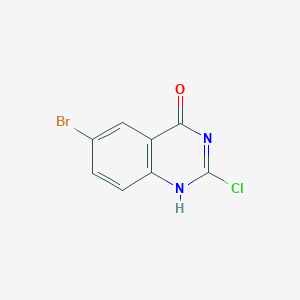

6-bromo-2-chloro-1H-quinazolin-4-one

Description

6-Bromo-2-chloro-1H-quinazolin-4-one (CAS: 167158-70-5) is a halogenated quinazolinone derivative with the molecular formula C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol. Key physical properties include a density of 1.95 g/cm³, a boiling point of 393.2°C, and a flash point of 191.6°C . Quinazolinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name |

6-bromo-2-chloro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVAPPYRAGWFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization via Formamidine Acetate

A one-step synthesis route, inspired by the preparation of structurally analogous quinazolinones, involves cyclizing substituted anthranilic acid derivatives. For instance, 2,4-dibromo-5-chlorobenzoic acid reacts with formamidine acetate in the presence of dual catalysts (e.g., cuprous chloride and potassium iodide) and a base (e.g., potassium hydroxide) to yield 7-bromo-6-chloro-4(3H)-quinazolinone. Adapting this method for 6-bromo-2-chloro substitution would require starting with 5-bromo-2-chloroanthranilic acid. Key parameters include:

-

Catalysts : Cuprous chloride (0.02–0.05 mass ratio) and potassium iodide (0.4–3.1 ratio).

-

Solvent : Acetonitrile, enabling reflux at 76–120°C for 12–20 hours.

This method’s advantage lies in its single-step design and solvent recyclability, critical for industrial-scale production.

Benzoxazinone Intermediate-Based Synthesis

Formation of Benzoxazinone Precursors

Synthetic pathways leveraging benzoxazinone intermediates are widely reported. For example, 5-bromoanthranilic acid reacts with acetic anhydride to form 6-bromo-2-methyl-4H-benzo[d]oxazin-4-one, which is subsequently treated with hydrazine hydrate to yield 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. Modifying this approach for chlorination at position 2 could involve substituting acetic anhydride with chlorinating agents (e.g., thionyl chloride) during benzoxazinone formation.

Reaction Conditions:

Halogenation and Cross-Coupling Reactions

Late-Stage Halogenation

Post-cyclization halogenation offers regioselective control. Palladium-catalyzed C–H activation or electrophilic substitution reactions can introduce bromo and chloro groups. For instance, Suzuki-Miyaura coupling has been employed to functionalize 6-bromoquinazolin-4-ones with aryl groups. Adapting this for chlorination would require a chloroboronic acid or direct electrophilic chlorination using N-chlorosuccinimide (NCS).

Key Parameters:

Comparative Analysis of Synthetic Routes

Key Observations :

-

Direct cyclization offers the highest yield and scalability but requires precise control over substituent positions.

-

Benzoxazinone intermediates allow modular functionalization but involve multi-step syntheses.

-

Cross-coupling methods provide flexibility for late-stage modifications but depend on costly catalysts.

Industrial Considerations and Environmental Impact

The patent-priority method highlights solvent recovery (e.g., acetonitrile) and low raw material costs as critical for industrial adoption. In contrast, cross-coupling routes generate metal waste, necessitating purification steps. Regulatory compliance further favors one-step syntheses with minimal byproducts.

Analytical Validation and Quality Control

Synthesized compounds are typically characterized via:

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-chloro-1H-quinazolin-4-one can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The quinazoline scaffold, including 6-bromo-2-chloro-1H-quinazolin-4-one, has been extensively studied for its anticancer properties. Research indicates that derivatives of quinazoline can inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. For instance, certain derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .

Antimicrobial Properties

Quinazolinone derivatives are also recognized for their antimicrobial activities. A study demonstrated that compounds synthesized from this compound exhibited significant antibacterial effects against a range of pathogenic bacteria . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their efficacy.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Quinazolinone derivatives have been shown to exhibit analgesic and anti-inflammatory activities in experimental models, making them potential candidates for the development of new anti-inflammatory drugs .

Biological Research

Enzyme Inhibition Studies

this compound serves as a valuable tool in enzyme inhibition studies. It has been reported to inhibit various kinases involved in cell signaling pathways, which play critical roles in cell proliferation and survival . The mechanism of action often involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.

Protein Interaction Studies

This compound is utilized in studying protein interactions, particularly in the context of drug design. By understanding how this compound interacts with specific proteins, researchers can develop more effective therapeutic agents targeting these proteins .

Chemical Synthesis

Synthetic Intermediate

In organic synthesis, this compound acts as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as nucleophilic substitutions and cyclization makes it a versatile building block in synthetic chemistry .

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Bromine and chlorine can be replaced by other nucleophiles to form new compounds. |

| Oxidation/Reduction | The compound can be oxidized or reduced under specific conditions to yield different derivatives. |

| Cyclization | Participates in cyclization reactions to create more complex heterocycles. |

Material Science

Development of New Materials

The unique properties of quinazoline derivatives contribute to their application in developing new materials with specific functionalities. These materials can be used in coatings, polymers, and other industrial applications where chemical stability and performance are crucial .

Case Study 1: Anticancer Activity

A recent study synthesized a series of quinazoline-pyrimidine hybrid derivatives based on this compound and evaluated their antiproliferative activities against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Compound 6n exhibited significant cytotoxic effects with IC50 values as low as 2.3 µM against SW-480 cells, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing derivatives from this compound to assess their antibacterial activity. The results demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, highlighting the compound's potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-bromo-2-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Halogen-Substituted Derivatives

7-Bromo-6-Chloro-4-Quinazolinone (Cebrazolone)

- Molecular Formula : C₈H₄BrClN₂O (identical to the target compound).

- Key Differences : Bromine and chlorine substituents are at positions 7 and 6, respectively, instead of 6 and 2.

6-Chloro-2-(Trifluoromethyl)Quinazolin-4(3H)-One

- Molecular Formula : C₉H₄ClF₃N₂O.

- Key Differences : Replacement of bromine at position 6 with chlorine and substitution of chlorine at position 2 with a trifluoromethyl (-CF₃) group.

- Implications : The electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability, making this compound more suitable for pharmaceutical applications requiring prolonged half-lives .

Derivatives with Substituted Aromatic Rings

6-Bromo-2-(4-Fluorophenyl)-8-(Phenylethynyl)-Dihydroquinazolin-4(1H)-One (3b)

- Molecular Formula : C₂₁H₁₄BrFN₂O.

- Key Features: Incorporates a 4-fluorophenyl group at position 2 and a phenylethynyl group at position 6. The dihydro structure (2,3-dihydroquinazolinone) reduces aromaticity, increasing flexibility.

- Physical Properties : Melting point = 235–237°C , HRMS = 421.0342 .

6-Bromo-2-(4-Methoxyphenyl)-8-(Phenylethynyl)-Dihydroquinazolin-4(1H)-One (3d)

- Molecular Formula : C₂₂H₁₇BrN₂O₂.

- Key Features : A methoxy (-OCH₃) group at the 4-position of the phenyl ring.

- Physical Properties : Melting point = 254–256°C , HRMS = 433.0553 .

- Implications : The electron-donating methoxy group may increase solubility and alter pharmacokinetic profiles compared to halogenated analogs.

Derivatives with Functional Group Modifications

5-Bromo-2-Chloromethyl-1H-Quinazolin-4-One

- Molecular Formula : C₉H₆BrClN₂O.

- Key Features : A chloromethyl (-CH₂Cl) group at position 2 instead of chlorine.

- Implications : The additional methylene group increases molecular weight (273.51 g/mol ) and introduces a reactive site for further functionalization, such as nucleophilic substitution .

6-Bromo-3-Phenyl-2-Sulfanylidene-1H-Quinazolin-4-One

- Molecular Formula : C₁₄H₈BrN₂OS.

- Key Features : A sulfanylidene (=S) group replaces the carbonyl (=O) at position 2.

Comparative Data Table

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Notable Properties |

|---|---|---|---|---|---|---|

| 6-Bromo-2-chloro-1H-quinazolin-4-one | Br (C6), Cl (C2) | C₈H₄BrClN₂O | 259.49 | N/A | 393.2 | High density (1.95 g/cm³) |

| 7-Bromo-6-chloro-4-quinazolinone | Br (C7), Cl (C6) | C₈H₄BrClN₂O | 259.49 | N/A | N/A | Positional isomer of target |

| 6-Bromo-2-(4-fluorophenyl)-dihydro... | Br (C6), 4-FPh (C2) | C₂₁H₁₄BrFN₂O | 421.03 | 235–237 | N/A | Enhanced electronegativity |

| 5-Bromo-2-chloromethyl-quinazolin-4-one | Br (C5), CH₂Cl (C2) | C₉H₆BrClN₂O | 273.51 | N/A | N/A | Reactive chloromethyl group |

| 6-Chloro-2-(trifluoromethyl)-quinazolinone | Cl (C6), CF₃ (C2) | C₉H₄ClF₃N₂O | 248.59 | N/A | N/A | Enhanced lipophilicity |

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-chloro-1H-quinazolin-4-one, and how are intermediates characterized?

The compound is typically synthesized via cyclization of anthranilic acid derivatives. For example, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4-one can be refluxed with hydrazine hydrate (75 mL, 120–130°C, 3 hours) to yield the quinazolinone core . Key intermediates are characterized using:

Q. How is the crystallographic structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For example, bond lengths (mean C–C = 0.004 Å) and angles are calculated to confirm molecular geometry . Data collection requires high-resolution crystals and integration with software like WinGX for small-molecule analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 60% yield in 30 minutes vs. 3 hours conventionally) by enhancing cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .

- Catalytic additives : Use of pyridine as a base facilitates deprotonation during cyclization .

Q. What pharmacological models are suitable for evaluating the bioactivity of this compound?

- CNS activity : Screen for depressant effects using rodent models (e.g., locomotor activity tests) .

- Analgesic assays : Tail-flick or hot-plate tests measure pain response modulation .

- Antimicrobial studies : Disk diffusion assays against Gram-positive/negative bacteria .

Q. How can computational methods predict structure-activity relationships (SAR) for quinazolinone derivatives?

- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .

- DFT calculations : Analyze electron distribution (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How should researchers address contradictions in reported biological activities?

- Iterative data analysis : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent dosing) .

- Meta-analysis : Compare results across studies using tools like RevMan to identify confounding variables (e.g., solvent differences) .

Methodological Notes

- Crystallography : Always validate SCXRD data with PLATON to check for twinning or disorder .

- Synthetic reproducibility : Document solvent purity and anhydrous conditions to avoid side reactions .

- Biological assays : Include positive controls (e.g., ibuprofen for anti-inflammatory tests) to calibrate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.